molecular formula C10H11ClFNO4S2 B11078090 N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzenesulfonamide

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzenesulfonamide

Cat. No.: B11078090
M. Wt: 327.8 g/mol
InChI Key: ZETDGWIGXBKOLX-UHFFFAOYSA-N
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Description

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a combination of a chlorinated tetrahydrothiophene ring and a fluorinated benzenesulfonamide group, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring. This ring is chlorinated and oxidized to form the 4-chloro-1,1-dioxidotetrahydrothiophene intermediate. The next step involves the sulfonation of the fluorobenzene ring, followed by the coupling of the two intermediates under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the tetrahydrothiophene ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzene ring.

Scientific Research Applications

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzenesulfonamide stands out due to the presence of the fluorobenzene sulfonamide group, which imparts unique chemical properties and potential applications. The combination of chlorine, sulfur, and fluorine atoms in its structure contributes to its distinct reactivity and biological activity.

Properties

Molecular Formula

C10H11ClFNO4S2

Molecular Weight

327.8 g/mol

IUPAC Name

N-(4-chloro-1,1-dioxothiolan-3-yl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C10H11ClFNO4S2/c11-9-5-18(14,15)6-10(9)13-19(16,17)8-3-1-7(12)2-4-8/h1-4,9-10,13H,5-6H2

InChI Key

ZETDGWIGXBKOLX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1(=O)=O)Cl)NS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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